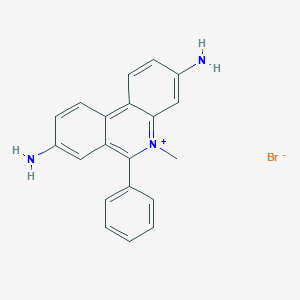
溴化二甲基咪唑
描述
Dimidium bromide, with the chemical formula C20H18BrN3, is a compound known for its applications in biological research. This yellowish powder is characterized by its bipyridinium and bromide functional groups. It is commonly used as a fluorescent dye and a DNA stain in various laboratory techniques, including cell imaging and flow cytometry . Dimidium bromide is known for its high affinity to DNA, making it useful in studying DNA-protein interactions and DNA quantification. Additionally, it has antimicrobial properties and is used in the development of antimicrobial agents .
科学研究应用
二甲基溴化物在科学研究中具有广泛的应用:
作用机制
二甲基溴化物主要通过嵌入到 DNA 中发挥作用。该化合物插入到 DNA 双螺旋的碱基对之间,破坏结构并影响各种生物过程。这种嵌入可以抑制 DNA 复制和转录,从而导致抗菌作用。 二甲基溴化物的分子靶标包括参与 DNA 合成和修复的核酸和相关蛋白质 .
生化分析
Biochemical Properties
Dimidium bromide is known to interact with nucleic acids, acting as an intercalating probe . This means it can insert itself between the base pairs in the DNA helix, which can influence the structure and function of the DNA .
Cellular Effects
The intercalation of Dimidium bromide into DNA can have various effects on cellular processes. For instance, it can affect gene expression by altering the structure of the DNA and thereby influencing the binding of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, Dimidium bromide exerts its effects through its ability to intercalate into DNA . This can lead to changes in the DNA structure, which can affect the binding of proteins and other molecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimidium bromide can change over time. For example, its intercalation into DNA can lead to long-term changes in gene expression, which can have lasting effects on cellular function .
Metabolic Pathways
Its primary known interaction is with DNA, rather than with enzymes or metabolic intermediates .
Subcellular Localization
As an intercalating agent, Dimidium bromide is likely to be found wherever DNA is present within the cell . This would primarily be within the nucleus, but it could also be found in mitochondria, which contain their own DNA .
准备方法
合成路线和反应条件: 二甲基溴化物可以通过一系列化学反应合成,涉及相应的原料。一种常见的方法是将 3,8-二氨基-5-甲基-6-苯基菲啶与溴反应,形成溴化盐。 反应通常在甲醇或乙醇等溶剂中进行,在受控温度和压力条件下 .
工业生产方法: 在工业环境中,二甲基溴化物的生产涉及使用类似反应途径的大规模合成。 该工艺针对高产率和高纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱,以确保最终产品满足要求的规格 .
化学反应分析
反应类型: 二甲基溴化物经历各种化学反应,包括:
氧化: 二甲基溴化物可以被氧化,形成不同的氧化态,这可能会改变其荧光特性。
还原: 还原反应可以将二甲基溴化物转化为其还原形式,影响其与核酸的相互作用。
常用试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
溶剂: 甲醇,乙醇,水.
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生氧化二甲基溴化物衍生物,而还原可以产生化合物的还原形式 .
相似化合物的比较
二甲基溴化物通常与其他 DNA 嵌入剂(如溴化乙锭和碘化丙啶)进行比较。虽然所有这些化合物都具有嵌入到 DNA 中的能力,但二甲基溴化物在其特异性荧光特性及其对 DNA 的高亲和力方面是独特的。类似的化合物包括:
溴化乙锭: 通常用作凝胶电泳中的 DNA 染料。
碘化丙啶: 用于在流式细胞术中染色死细胞。
吖啶橙: 另一种在各种生物测定中使用的 DNA 嵌入染料.
属性
IUPAC Name |
5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOKYEROIFEEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20566-69-2 (Parent) | |
| Record name | Dimidium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-67-2 | |
| Record name | Phenanthridinium, 3,8-diamino-5-methyl-6-phenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimidium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimidium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMIDIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LYH37ZZQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimidium bromide exert its trypanocidal action?
A1: While the exact mechanism is still under investigation, research suggests that dimidium bromide interacts with DNA through intercalation. [] This interaction disrupts vital cellular processes, including DNA replication and transcription, ultimately leading to the death of trypanosomes. []
Q2: Is there a difference in response to dimidium bromide between different Amoeba strains?
A2: Yes, research has shown that Amoeba discoides exhibits a higher tolerance to dimidium bromide compared to some strains of Amoeba proteus. [] This difference is attributed to the presence of cytoplasmic DNA-containing bodies in A. discoides, which might play a role in mitigating the effects of the drug. []
Q3: What is the molecular formula and weight of dimidium bromide?
A3: The molecular formula of dimidium bromide is C20H18BrN3. Its molecular weight is 392.3 g/mol. []
Q4: What spectroscopic data is available for characterizing dimidium bromide?
A4: Researchers have used 13C Nuclear Magnetic Resonance (NMR) spectroscopy to assign the chemical shifts of dimidium bromide and its analogs in solution. [] This data aids in structural characterization and understanding the behavior of the molecule in different environments.
Q5: How does changing the quaternary group of dimidium bromide affect its trypanocidal activity?
A5: Research has demonstrated that altering the quaternary group of dimidium bromide significantly impacts its trypanocidal activity. [, ] For instance, replacing the methyl group with an ethyl group dramatically reduces its effectiveness against trypanosomes. []
Q6: What are the known toxic effects of dimidium bromide?
A6: Dimidium bromide has been associated with delayed toxicity in cattle. [, , , ] The mechanisms behind this delayed toxicity are still under investigation, but research suggests that it might involve damage to vital organs.
Q7: Can trypanosomes develop resistance to dimidium bromide?
A7: Yes, studies have reported the emergence of dimidium bromide-resistant strains of trypanosomes. [] Understanding the mechanisms of resistance is crucial for developing strategies to overcome this challenge.
Q8: Are there alternative compounds with similar activity but improved safety profiles?
A10: Research continues to explore alternative compounds with enhanced trypanocidal activity and reduced toxicity. [, ] Identifying new drug targets and developing novel therapeutic strategies are crucial for combating trypanosomiasis effectively.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


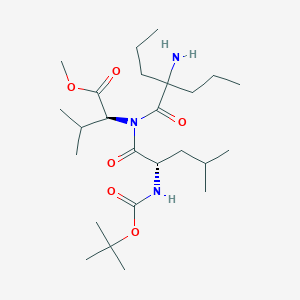

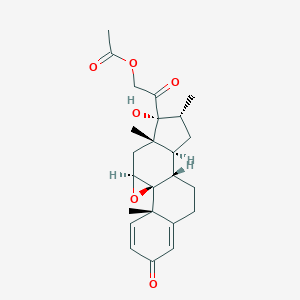
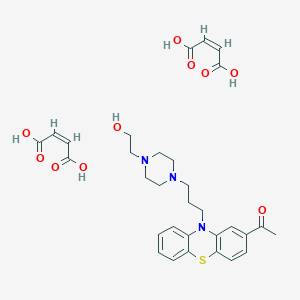
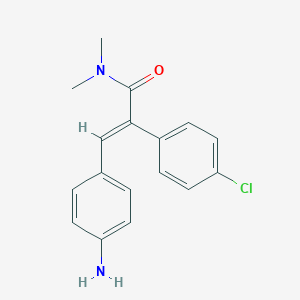

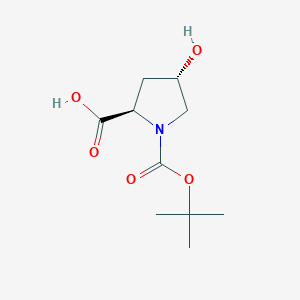

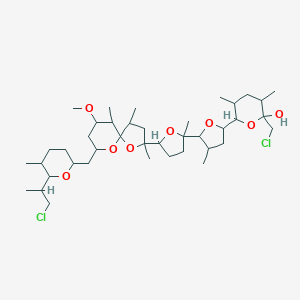
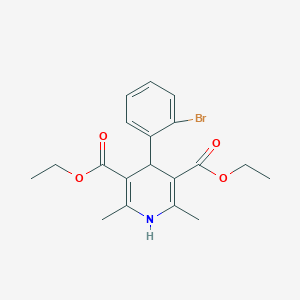

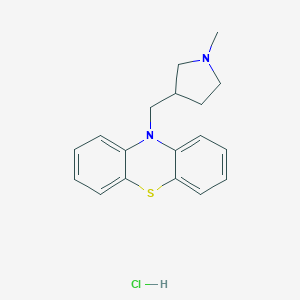
![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)

